6,7-Dichloro-2-methylquinoline
Overview
Description
6,7-Dichloro-2-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of chlorine atoms at positions 6 and 7, along with a methyl group at position 2, gives this compound unique chemical properties and potential for diverse applications.
Mechanism of Action
Target of Action
It is structurally similar to chlorquinaldol , a compound known for its antimicrobial properties . Chlorquinaldol is effective against both gram-positive and gram-negative bacteria, with a particular affinity for staphylococci .
Mode of Action
Chlorquinaldol, a structurally similar compound, is known to exert its bactericidal effect through an unknown mechanism . 8-hydroxyquinolines, a class of compounds to which Chlorquinaldol belongs, are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors .
Biochemical Pathways
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-methylquinoline with chlorine gas can yield this compound . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium t-butanolate in toluene under inert atmosphere.
Oxidation Reactions: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
6,7-Dichloro-2-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the production of dyes, catalysts, and materials
Comparison with Similar Compounds
- 2-Methylquinoline
- 6-Chloro-2-methylquinoline
- 7-Chloro-2-methylquinoline
- 5,7-Dichloro-2-methylquinoline
Comparison: 6,7-Dichloro-2-methylquinoline is unique due to the presence of chlorine atoms at both the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, 6-Chloro-2-methylquinoline and 7-Chloro-2-methylquinoline have only one chlorine atom, which may result in different reactivity and applications .
Properties
IUPAC Name |
6,7-dichloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNNEGCJICWPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374225 | |
Record name | 6,7-Dichloroquinaldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71063-12-2 | |
Record name | 6,7-Dichloroquinaldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71063-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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